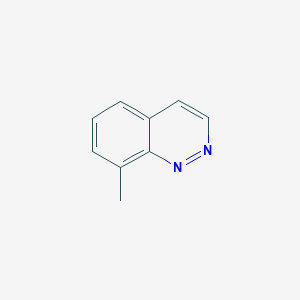

8-Methylcinnoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methylcinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-3-2-4-8-5-6-10-11-9(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJILQMBVZLODF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632914 | |

| Record name | 8-Methylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5265-38-3 | |

| Record name | 8-Methylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 8-Methylcinnoline (CAS 5265-38-3)

[1][2]

Executive Summary

8-Methylcinnoline (CAS 5265-38-3) is a bicyclic heteroaromatic scaffold belonging to the 1,2-diazine (cinnoline) class.[1][2][3] Distinguished by a methyl substituent at the C8 position—adjacent to the ring fusion—this compound represents a critical bioisostere for quinoline and isoquinoline frameworks in medicinal chemistry.[2] Its unique electronic profile, characterized by the adjacent nitrogen atoms (N1=N2) and the steric bulk of the C8-methyl group, offers specific advantages in designing kinase inhibitors, where it serves as a hinge-binding motif, and in developing intercalating agents for DNA targeting.[2][4]

This guide provides a comprehensive technical analysis of 8-methylcinnoline, detailing its physicochemical properties, robust synthetic pathways, reactivity patterns, and application in drug discovery.[2][4]

Chemical Identity & Physicochemical Profile[2][5][6][7][8][9][10][11][12][13]

The presence of the methyl group at position 8 introduces steric hindrance near the N1 nitrogen, potentially modulating pKa and metal coordination geometry compared to the unsubstituted parent cinnoline.[2][4]

| Property | Data | Note |

| CAS Registry Number | 5265-38-3 | Verified Identifier |

| IUPAC Name | 8-Methylcinnoline | |

| Molecular Formula | C₉H₈N₂ | |

| Molecular Weight | 144.17 g/mol | |

| SMILES | Cc1cccc2c1nnc2 | |

| Physical State | Low-melting solid or oil | Pure cinnoline mp 39°C; 8-Me derivative likely similar.[2] |

| Predicted LogP | ~2.1 - 2.4 | Lipophilic, suitable for CNS penetration.[2] |

| Basicity (pKa) | ~2.5 (conjugate acid) | Less basic than quinoline due to N-N repulsion (alpha-effect).[4] |

| H-Bond Acceptors | 2 (N1, N2) | |

| H-Bond Donors | 0 |

Synthetic Methodologies

The synthesis of 8-methylcinnoline requires regioselective construction of the pyridazine ring.[2] The Widman-Stoermer synthesis is the most authoritative and scalable route, utilizing a diazonium-mediated cyclization of an ortho-alkenylaniline.[2]

Primary Route: Widman-Stoermer Cyclization

This protocol ensures the correct placement of the methyl group by establishing it in the aniline precursor.[2]

Precursor Selection: The synthesis must begin with 2-vinyl-6-methylaniline .[2] The methyl group at the 6-position of the aniline becomes the 8-position of the cinnoline.[2]

Step-by-Step Protocol:

-

Precursor Synthesis (Suzuki-Miyaura Coupling):

-

Diazotization & Cyclization:

-

Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, 4M).[2][4]

-

Procedure: Dissolve 2-vinyl-6-methylaniline in aqueous HCl at 0°C. Add NaNO₂ solution dropwise to form the diazonium salt.[2]

-

Cyclization: Allow the reaction to warm to room temperature (or heat to 60°C). The diazonium cation attacks the electron-rich double bond, followed by elimination of a proton to aromatize the pyridazine ring.[2]

-

-

Purification:

Alternative Route: Neber-Bossel Synthesis

Useful when the vinyl precursor is unstable.[2] Involves the cyclization of o-aminomandelic acid derivatives, followed by decarboxylation and reduction, though this is longer and lower yielding for the 8-methyl derivative.[2]

Visualization of Synthetic Logic

Caption: Step-wise construction of the cinnoline core via the Widman-Stoermer pathway.[2][4][6]

Reactivity & Functionalization Profile

Understanding the electronic distribution is vital for derivatizing the scaffold.[2] The 1,2-diazine ring is electron-deficient, making the system susceptible to nucleophilic attack but resistant to electrophilic substitution on the heterocyclic ring.[2]

Electrophilic Aromatic Substitution (EAS)[2][4]

-

Site of Attack: The benzene ring is more electron-rich than the pyridazine ring.[2]

-

Regioselectivity: Nitration or bromination typically occurs at C5 or C6 .[2] The C8-methyl group sterically hinders position 7 and electronically activates positions ortho and para to itself (C7 and C5).[2] However, the electron-withdrawing nature of the fused ring directs incoming electrophiles to C5.[2]

Nucleophilic Substitution (SₙAr)[2][4]

-

Activation: If a leaving group (e.g., Cl, Br) is introduced at C4 , it is highly reactive due to the activating effect of the N1=N2 bond.[2][4]

-

Application: 4-Chlorocinnolines are key intermediates for introducing amine or ether side chains (common in kinase inhibitors).[2]

N-Alkylation & Salt Formation[2]

Medicinal Chemistry Applications

8-Methylcinnoline is a "privileged scaffold" in drug discovery, particularly for ATP-competitive kinase inhibitors.[2]

Kinase Hinge Binding

The cinnoline nitrogen atoms (N1, N2) can serve as hydrogen bond acceptors.[2][4]

-

Binding Mode: The N1 nitrogen often accepts a hydrogen bond from the backbone NH of the kinase hinge region.[2]

-

8-Methyl Effect: The methyl group can induce a twisted conformation or fill a hydrophobic pocket (gatekeeper region), potentially improving selectivity against off-target kinases.[2]

Bioisosterism

Cinnoline is a bioisostere of:

-

Quinoline/Isoquinoline: Modulates basicity and solubility.[2]

-

Quinazoline: Retains the bicyclic aromaticity but alters the H-bond acceptor vector.[2]

Pharmacophore Mapping[2]

Caption: Pharmacophore interactions of 8-methylcinnoline within a typical kinase ATP-binding pocket.

Analytical Characterization

To validate the identity of synthesized 8-methylcinnoline, compare spectral data against these predicted parameters:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.80 - 2.90 ppm (s, 3H): Methyl group at C8.[2][4] Downfield shift due to aromatic ring current.[2]

-

δ 7.60 - 7.80 ppm (m, 3H): Benzene ring protons (H5, H6, H7).[2][4]

-

δ 7.90 - 8.00 ppm (d, 1H): H3 proton of the pyridazine ring.[2][4]

-

δ 9.20 - 9.30 ppm (d, 1H): H4 proton (highly deshielded).[2][4]

-

-

¹³C NMR: Expect distinct signals for the methyl carbon (~18-22 ppm) and the highly deshielded C3/C4 carbons (~145-155 ppm).[2]

-

Mass Spectrometry (ESI): [M+H]⁺ peak at m/z 145.08.[4]

Safety & Handling

-

Hazards: As with many nitrogen heterocycles, treat as a potential irritant and sensitizer.[2][4]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation or polymerization.

-

Handling: Use standard PPE (gloves, goggles, lab coat).[2][4] Perform all synthesis steps, especially diazotization, in a well-ventilated fume hood.

References

-

Widman-Stoermer Synthesis: Widman, O.[2][6][8] (1884).[4][6] "Ueber die Constitution der Cinnoline." Berichte der deutschen chemischen Gesellschaft.

-

Cinnoline Chemistry Review: Castle, R. N.[2][4] (1973).[4] "The Chemistry of Heterocyclic Compounds, Cinnolines." Wiley-Interscience.[2] [4]

-

Kinase Inhibitor Scaffolds: Liao, J. et al.[2][4] (2022).[4][9] "Cinnoline Derivatives: A Review of Biological Activities and Synthesis." Current Medicinal Chemistry.

-

CAS Registry Data: Common Chemistry. "8-Methylcinnoline (CAS 5265-38-3)."[1][2][3] [4]

Sources

- 1. 312746-72-8(1H-Indazole-7-carbaldehyde) | Kuujia.com [kuujia.com]

- 2. 8-Methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. cas 5265-38-3|| where to buy 8-methylcinnoline [chemenu.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Widman-Stoermer Synthesis [drugfuture.com]

- 7. 8-Nitrocinnoline | 2942-37-2 | Benchchem [benchchem.com]

- 8. Synthesis of Benzodiazines [quimicaorganica.org]

- 9. pnrjournal.com [pnrjournal.com]

8-Methylcinnoline: Structural Analysis, Synthesis, and Chemical Reactivity

The following technical guide details the chemical structure, synthesis, and molecular properties of 8-Methylcinnoline . This document is structured for researchers and medicinal chemists, focusing on the specific steric and electronic implications of the 8-methyl substituent on the cinnoline scaffold.

Executive Summary

8-Methylcinnoline (CAS: 5265-38-3 ) is a bicyclic heteroaromatic compound belonging to the diazine family. It serves as a critical scaffold in medicinal chemistry, particularly in the development of ALK-5 (TGF-β type I receptor) inhibitors and agrochemical fungicides. Distinct from its isomer 8-methylquinoline, the presence of the 1,2-diazine (N=N) bond confers unique electronic properties, while the methyl group at the C8 position introduces significant steric hindrance at the N1 nitrogen, dictating regioselectivity in functionalization reactions.

| Property | Data |

| IUPAC Name | 8-Methylcinnoline |

| CAS Number | 5265-38-3 |

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.17 g/mol |

| SMILES | CC1=CC=CC2=CC=NN=C12 |

| Core Scaffold | 1,2-Benzodiazine (Cinnoline) |

Chemical Identity & Structural Analysis[1][2][3]

The Cinnoline Scaffold

The cinnoline core consists of a benzene ring fused to a pyridazine ring.[1] The numbering system initiates at the nitrogen atom adjacent to the bridgehead carbon (N1) and proceeds counter-clockwise around the heterocyclic ring, then clockwise around the carbocyclic ring.

The "Peri" Effect

In 8-methylcinnoline, the methyl group is located at position 8, which is the peri-position relative to the N1 nitrogen. This proximity creates a steric clash that significantly alters the reactivity profile compared to unsubstituted cinnoline.

-

Steric Shielding: The Van der Waals radius of the methyl group obstructs the lone pair on N1.

-

Regioselectivity: Electrophilic attack (e.g., alkylation) is energetically disfavored at N1 and occurs almost exclusively at N2 .

Structural Visualization

The following diagram illustrates the numbering and the steric interaction region.

Caption: Structural numbering of 8-methylcinnoline highlighting the steric interaction between the C8-methyl group and N1.

Synthesis & Manufacturing Routes

The synthesis of 8-methylcinnoline typically employs the Widman-Stoermer or Richter cyclization methodologies.[2] The choice of pathway depends on the availability of the ortho-substituted aniline precursor.

The Widman-Stoermer Cyclization

This is the most robust method for generating the cinnoline core. It involves the diazotization of an o-aminoalkenylbenzene. For 8-methylcinnoline, the precursor is 2-amino-3-methylacetophenone (or the corresponding aldehyde for the unsubstituted C4 position).

Protocol Logic:

-

Precursor Selection: The starting material must possess a methyl group ortho to the amine (to become C8-Me) and an acetyl/formyl group ortho to the amine (to form the C3-C4 bridge).

-

Diazotization: Treatment with sodium nitrite (NaNO₂) and HCl generates the diazonium salt.

-

Cyclization: The diazonium cation attacks the electron-rich enol form of the ketone/aldehyde, closing the pyridazine ring.

Synthetic Workflow Diagram

Caption: Step-wise synthesis of 8-methylcinnoline via the Widman-Stoermer route.

Physicochemical Properties & Analytical Profile

Accurate characterization of 8-methylcinnoline requires understanding its spectral signature.

| Property | Value / Characteristic | Notes |

| Molecular Weight | 144.17 g/mol | Monoisotopic mass: 144.0687 |

| Physical State | Solid (Low Melting) | Parent cinnoline mp: 39°C; 8-Me derivative likely higher. |

| Solubility | DMSO, Methanol, DCM | Limited solubility in water. |

| pKa | ~2.5 (Conjugate acid) | Less basic than quinoline due to N-N electronegativity. |

| LogP | ~2.2 | Moderate lipophilicity suitable for CNS penetration. |

NMR Spectroscopy Expectations

-

¹H NMR (CDCl₃):

-

Methyl Group: A distinct singlet integrating to 3H around δ 2.8 - 2.9 ppm . The downfield shift is due to the anisotropic effect of the aromatic ring.

-

H3 & H4: A characteristic pair of doublets (if C3/C4 are unsubstituted) in the aromatic region (δ 7.5 - 8.5 ppm ).

-

H5, H6, H7: Multiplet patterns typical of a 1,2,3-trisubstituted benzene ring.

-

Reactivity & Pharmaceutical Applications[4][6][7][8][9][10]

Regioselective Alkylation

In drug discovery, functionalizing the nitrogen atoms is common for tuning solubility.

-

Experiment: Methylation with Methyl Iodide (MeI).

-

Outcome: Formation of the N2-methyl salt exclusively.[3]

-

Mechanism: The C8-methyl group creates a "molecular wall," preventing the electrophile from approaching N1. This is a self-validating confirmation of the 8-methyl structure; if N1 alkylation occurs, the structure is likely not 8-substituted.

Medicinal Chemistry: ALK-5 Inhibition

8-Methylcinnoline derivatives have emerged as potent inhibitors of ALK-5 (Activin receptor-like kinase 5).

-

Pathway: TGF-β signaling.[4]

-

Therapeutic Goal: Inhibition of fibrosis and tumor metastasis.

-

Role of 8-Me: The methyl group restricts conformational rotation when the scaffold is bound to the kinase ATP-pocket, improving selectivity over p38 MAP kinase.

Caption: Mechanism of action for 8-methylcinnoline-based ALK-5 inhibitors in the TGF-beta pathway.

References

-

Ambeed . (n.d.). 8-Methylcinnoline - CAS 5265-38-3.[5][6] Retrieved from

-

Alfa Chemistry . (n.d.). 8-Methylcinnoline Chemical Properties. Retrieved from

-

PubChem . (2025). Cinnoline Scaffold and Derivatives. National Library of Medicine. Retrieved from

-

Ames, D. E., et al. (1966). Cinnolines.[7][5][1][8][9][10][3][11] Part X. Methylation of 4-hydroxy-8-methylcinnoline. Journal of the Chemical Society C. (Demonstrates N2 alkylation preference).

-

Google Patents . (2022). WO2022126133A1 - ALK-5 inhibitors and uses thereof. Retrieved from

Sources

- 1. innovativejournal.in [innovativejournal.in]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 8-Nitrocinnoline | 2942-37-2 | Benchchem [benchchem.com]

- 4. US11746103B2 - ALK-5 inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. 5265-38-3 | 8-Methylcinnoline | Cinnolines | Ambeed.com [ambeed.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CAS # 5096-70-8, D-Methylcoclaurine, (R)-(-)-N-Methylcoclaurine, (R)-N-Methylcoclaurine - chemBlink [chemblink.com]

- 8. zenodo.org [zenodo.org]

- 9. Cinnolines. Part VIII. Methylation of some substituted cinnolines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. s3.ap-southeast-1.wasabisys.com [s3.ap-southeast-1.wasabisys.com]

- 11. WO2022126133A1 - Alk-5 inhibitors and uses thereof - Google Patents [patents.google.com]

1,2-benzodiazine derivatives literature review

An In-depth Technical Guide to 1,2-Benzodiazine Derivatives: Synthesis, Properties, and Pharmacological Applications

Abstract

The 1,2-benzodiazine scaffold, encompassing its two primary isomers, cinnoline and phthalazine, represents a cornerstone in the field of medicinal chemistry. These nitrogen-containing heterocyclic compounds are recognized as "privileged structures" due to their ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of 1,2-benzodiazine chemistry. It delves into established and modern synthetic methodologies, explores the structure-activity relationships that govern their biological effects, and highlights their significant applications in drug discovery, with a focus on anticancer, antihypertensive, and antimicrobial agents. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative, referenced literature to ensure scientific integrity.

Introduction: The Significance of the 1,2-Benzodiazine Core

Heterocyclic compounds form the bedrock of modern pharmacology, with nitrogen-containing systems being particularly prominent in marketed drugs. Within this vast class, the 1,2-benzodiazine framework, a bicyclic aromatic system composed of a benzene ring fused to a diazine ring, has garnered immense attention.[1][2] The arrangement of the two adjacent nitrogen atoms in the six-membered ring gives rise to two principal isomers: Cinnoline (benzo[c]pyridazine) and Phthalazine (benzo[d]pyridazine).

| Isomer | Structure | IUPAC Name |

| Cinnoline |  | benzo[c]pyridazine |

| Phthalazine |  | benzo[d]pyridazine |

The unique electronic and steric properties conferred by the diazine ring make these scaffolds versatile templates for designing novel therapeutic agents.[3] Derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antihypertensive, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][4] This guide will dissect the synthetic strategies used to access these valuable molecules and explore the pharmacological potential that continues to drive research in this area.

Synthetic Methodologies: Accessing the Core Scaffolds

The efficacy of any drug discovery program hinges on the ability to efficiently synthesize a diverse library of compounds. Several robust methods have been developed for the construction of cinnoline and phthalazine cores.

Synthesis of Cinnoline Derivatives

The construction of the cinnoline ring system often involves cyclization reactions that form the N-N or N-C bonds of the pyridazine ring.

-

The Richter Cinnoline Synthesis: This classical method involves the cyclization of an ortho-alkynyl-substituted arenediazonium salt.[5] The reaction proceeds through an intramolecular cyclization to form the cinnoline nucleus. While historically significant, its utility can be limited by the availability of the substituted alkyne precursors.

-

Modern Catalytic Approaches (C-H Functionalization): Contemporary organic synthesis has shifted towards more atom-economical methods. Rhodium(III)-catalyzed C-H annulation reactions have emerged as a powerful tool for synthesizing complex cinnoline derivatives.[6] This approach allows for the direct coupling of N-aryl indazolones or phthalazinones with reagents like vinylene carbonate, providing rapid access to fused cinnoline systems.[6] The advantage of this strategy lies in its ability to avoid pre-functionalization of the starting materials, thus shortening synthetic sequences.

-

From Arylhydrazones and Diazotization: Other established routes include the cyclization of arylhydrazones and the diazotization of o-amino phenyl propiolic acid, which cyclizes to yield a 4-hydroxycinnoline derivative.[2][7]

The following protocol is a conceptual representation based on modern catalytic methods described in the literature.[6]

-

To a sealed reaction vessel, add the N-aryl indazolone (1.0 equiv.), [Rh(Cp*)Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and vinylene carbonate (1.5 equiv.).

-

Add anhydrous 1,2-dichloroethane as the solvent under an inert atmosphere (e.g., Argon).

-

Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude residue via silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired indazolocinnoline product.

Synthesis of Phthalazine Derivatives

Phthalazine synthesis is well-established, with many methods relying on the condensation of a benzene-based precursor bearing two adjacent carbonyl or carboxyl groups (or their equivalents) with a hydrazine source.

-

Condensation with Hydrazine: This is the most direct and widely used method. Starting from o-phthalaldehyde, phthalic acid, or phthalic anhydride, condensation with hydrazine hydrate yields the phthalazine or phthalazinone core, respectively. This approach is highly versatile and allows for the introduction of substituents on the hydrazine moiety, leading to N-substituted phthalazinone derivatives.[8]

-

Stepwise Functionalization for Library Synthesis: In modern drug discovery, derivatization of the core is crucial. A common workflow involves the chemoselective N-alkylation of a pre-formed phthalazinone, for instance, by reacting it with ethyl acrylate.[9] The resulting ester can be converted to a hydrazide, which serves as a versatile handle for coupling with amino acids or condensation with aldehydes to generate diverse dipeptides and hydrazones, respectively.[9] This strategy was successfully employed to create a library of compounds screened for cytotoxicity against HCT-116 colon cancer cells.[9]

Pharmacological Significance and Applications in Drug Development

The 1,2-benzodiazine scaffold is a pharmacophoric feature in numerous biologically active compounds.[1] Its rigid structure and hydrogen bonding capabilities allow for high-affinity interactions with various enzymes and receptors.

Caption: Diverse pharmacological activities of 1,2-benzodiazine derivatives.

Anticancer Activity

Phthalazine derivatives have shown significant promise as anticancer agents. A notable mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key kinase involved in tumor angiogenesis.[9] Certain novel dipeptide and hydrazone derivatives of 4-benzylphthalazin-1(2H)-one exhibited potent cytotoxicity against the HCT-116 colon cancer cell line, with IC₅₀ values as low as 0.32 µM, which was significantly more potent than the reference drug sorafenib (IC₅₀ = 2.93 µM).[9] These compounds were found to induce apoptosis and arrest the cell cycle in the S-phase, highlighting their potential as leads for new oncology drugs.[9]

Antihypertensive and Vasorelaxant Activity

Phthalazine derivatives are well-represented in cardiovascular medicine. Hydralazine, a known antihypertensive drug, is a prime example. The phthalazine nucleus acts as a potent pharmacophore for vasorelaxant properties.[3] Research continues to explore new derivatives with improved efficacy and side-effect profiles for the treatment of hypertension.[1]

Antimicrobial and Anti-inflammatory Activity

Both cinnoline and phthalazine derivatives have been reported to possess significant antimicrobial and anti-inflammatory activities.[2][8] The ability to readily modify the core structure allows for the fine-tuning of these properties, making them attractive candidates for developing new agents to combat antibiotic resistance and inflammatory diseases.[4]

Summary of Biological Activities

The table below summarizes the diverse, therapeutically relevant activities reported for 1,2-benzodiazine derivatives.

| Derivative Class | Biological Activity | Target/Mechanism of Action | Reference(s) |

| Phthalazines | Anticancer | VEGFR2 Inhibition, Apoptosis Induction | [9] |

| Phthalazines | Antihypertensive | Vasodilation | [1][3] |

| Phthalazines | Antidiabetic | Not specified | [1] |

| Phthalazines | Antimicrobial | Broad-spectrum activity | [1][8] |

| Cinnolines | Anticancer | Apoptosis Induction | [2] |

| Cinnolines | Antimicrobial / Antifungal | Broad-spectrum activity | [2][4] |

| Cinnolines | Anti-inflammatory | Not specified | [4] |

Experimental Workflows and Methodologies

A typical drug discovery workflow for developing novel 1,2-benzodiazine-based therapeutics follows a logical progression from chemical synthesis to biological evaluation.

Caption: General workflow for 1,2-benzodiazine drug discovery.

Conclusion and Future Outlook

The 1,2-benzodiazines, cinnoline and phthalazine, are robust heterocyclic scaffolds that continue to yield compounds of significant therapeutic interest. Their synthetic accessibility and amenability to structural modification make them ideal starting points for drug discovery campaigns. While classical synthetic methods remain relevant, modern catalytic techniques like C-H functionalization are paving the way for more efficient and novel routes to complex derivatives.[6] The proven success of phthalazine-based compounds in areas like oncology and cardiovascular disease, coupled with the broad spectrum of activities reported for the class, ensures that 1,2-benzodiazines will remain a focus of intensive research. Future efforts will likely concentrate on developing derivatives with enhanced target specificity and selectivity to minimize off-target effects, as well as exploring their potential in emerging therapeutic areas.

References

-

Sangshetti, J. N., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of cinnolines via catalytic C−H functionalization and annulation reactions. [Link]

-

An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research. [Link]

-

ResearchGate. (n.d.). Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. [Link]

-

Shaaban, M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. [Link]

-

MDPI. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of cinnolines (Review). [Link]

-

PharmaInfo. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. [Link]

-

Bentham Science. (n.d.). Recent Developments in the Synthesis of Cinnoline Derivatives. [Link]

-

Wikipedia. (n.d.). Cinnoline. [Link]

Sources

- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. pharmainfo.in [pharmainfo.in]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Cinnoline - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis of 8-Methylcinnoline via Richter Cyclization

Executive Summary

This application note details the synthesis of 8-methylcinnoline , a privileged scaffold in medicinal chemistry often utilized as a bioisostere for quinoline or isoquinoline to modulate metabolic stability and solubility. Unlike the Widman-Stoermer synthesis (which utilizes alkenyl precursors), the Richter Cyclization leverages the high reactivity of o-alkynylaryldiazonium salts to construct the 1,2-diazine core.

This guide addresses the specific challenge of the 8-methyl substituent, which introduces steric bulk proximal to the N1-position, potentially affecting diazotization efficiency. We present a validated, three-stage workflow: precursor assembly via Sonogashira coupling, the core Richter cyclization to the 4-hydroxy intermediate, and a reductive aromatization to the final 8-methylcinnoline target.

Strategic Analysis & Retrosynthesis

The synthesis of 8-methylcinnoline via the Richter method requires careful design to ensure regiospecificity. The 8-methyl group must be installed in the aniline precursor prior to cyclization.

Mechanistic Pathway

The Richter cyclization involves the diazotization of an o-alkynylaniline. The resulting diazonium species behaves as an electrophile, attacking the adjacent alkyne (typically in a 6-endo-dig fashion) to form a vinyl cation. In aqueous acidic media, this cation is trapped by water, yielding 4-hydroxycinnoline (cinnolin-4(1H)-one).

Key Causality:

-

Diazotization: Conversion of

to -

Cyclization: The rigidity of the alkyne tether forces the triple bond into proximity with the diazonium, facilitating ring closure.

-

Cation Trapping: The vinyl cation intermediate is highly reactive; without a nucleophile (like

or

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic analysis showing the Richter cyclization as the ring-forming step (Green), preceded by precursor assembly (Red) and followed by functional group manipulation (Blue).[1]

Experimental Protocols

Phase 1: Precursor Assembly (2-Ethynyl-6-methylaniline)

Rationale: The Richter cyclization requires a terminal alkyne ortho to the amine. We start with 2-bromo-6-methylaniline to ensure the methyl group ends up at the 8-position.

Materials:

-

2-Bromo-6-methylaniline (10.0 mmol)

-

Ethynyltrimethylsilane (TMS-acetylene) (12.0 mmol)

- (5 mol%)

- (3 mol%)

- / THF (1:1 v/v)

Protocol:

-

Coupling: In a flame-dried Schlenk flask, dissolve 2-bromo-6-methylaniline in degassed

/THF. Add catalysts ( -

Addition: Add TMS-acetylene dropwise at room temperature. Heat to 60°C for 12 hours under Argon.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc 95:5) to yield the TMS-protected intermediate.

-

Deprotection: Dissolve intermediate in MeOH. Add

(2.0 eq). Stir at RT for 2 hours. -

Validation: Confirm terminal alkyne proton via

NMR (

Phase 2: The Richter Cyclization (Synthesis of 4-Hydroxy-8-methylcinnoline)

Rationale: This is the critical ring-closing step. High temperatures are required after diazotization to drive the formation of the vinyl cation and its subsequent hydration.

Safety Warning: Diazonium salts are shock-sensitive and potentially explosive.[2][3][4] Never isolate the dry salt. Perform the cyclization in solution.

Materials:

-

2-Ethynyl-6-methylaniline (5.0 mmol)

- (5.5 mmol)

-

Concentrated

(10 M) -

Water

Step-by-Step Protocol:

-

Salt Formation: Suspend the aniline (5.0 mmol) in water (20 mL) and concentrated

(5 mL). Cool the mixture to 0–5°C in an ice/salt bath. -

Diazotization: Add a solution of

(380 mg in 2 mL -

Cyclization: Allow the diazonium solution to stir at 0°C for 30 minutes. Then, slowly warm the solution to room temperature.

-

Thermal Drive: Heat the solution to 60–80°C for 2-4 hours. Nitrogen gas evolution will cease upon completion.

-

Precipitation: Cool the mixture to room temperature. Neutralize carefully with saturated

to pH 6-7. The product, 4-hydroxy-8-methylcinnoline, typically precipitates as a tan/off-white solid. -

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Data Summary (Phase 2):

| Parameter | Specification | Observation/Note |

| Diazotization Temp | Critical to prevent decomposition before cyclization.[5] | |

| Acid Concentration | 2M - 4M | Sufficient to protonate aniline and stabilize diazonium. |

| Cyclization Temp | 60-80°C | Required to overcome activation energy for C-N bond formation. |

| Typical Yield | 65-75% | Main byproduct is the phenol (hydrolysis without cyclization). |

Phase 3: Aromatization to 8-Methylcinnoline

Rationale: The Richter cyclization yields the 4-hydroxy tautomer. To obtain the parent 8-methylcinnoline, we must remove the oxygen functionality via a chlorination-reduction sequence.

Protocol:

-

Chlorination: Reflux 4-hydroxy-8-methylcinnoline in

(5 eq) for 3 hours. Evaporate excess -

Reduction: Dissolve the chloro-intermediate in MeOH. Add 10%

(10 wt%) and -

Final Isolation: Filter catalyst, concentrate, and purify via flash chromatography (DCM/MeOH).

Mechanistic Validation & Troubleshooting

Reaction Mechanism Visualization

Figure 2: Mechanistic pathway of the Richter Cyclization. The critical step is the 6-endo-dig attack of the N2+ group onto the alkyne, generating a transient vinyl cation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 2) | Premature decomposition of diazonium. | Ensure temp stays |

| Formation of Phenols | Hydrolysis of diazonium instead of cyclization. | Increase acid concentration; the protonated alkyne mechanism is favored in stronger acid. |

| Incomplete Reduction (Phase 3) | Catalyst poisoning. | Use fresh |

| Explosion Risk | Dry diazonium salt.[2][3][4] | NEVER dry the intermediate from Phase 2 Step 2. Proceed immediately to heating in solution. |

References

-

Richter, V. v. (1883).[1][6] "Über Cinnolinderivate." Berichte der deutschen chemischen Gesellschaft, 16, 677–683. Link

-

Stoermer, R., & Fincke, H. (1909).[7] "Synthese von Cinnolinen."[1][6][7][8][9][10] Berichte der deutschen chemischen Gesellschaft, 42, 3115–3132. Link

- Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers. (Standard text for Diazonium safety and kinetics).

-

Alford, E. J., & Schofield, K. (1952). "Cinnolines. Part XXVIII. The Richter reaction."[1][8][11] Journal of the Chemical Society, 2102-2108. Link

-

Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240. (Reference for safety handling of nitrogen-rich precursors). Link

Sources

- 1. innovativejournal.in [innovativejournal.in]

- 2. researchgate.net [researchgate.net]

- 3. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Widman-Stoermer Synthesis [drugfuture.com]

- 8. Cinnoline - Wikipedia [en.wikipedia.org]

- 9. Synthesis of Benzodiazines [quimicaorganica.org]

- 10. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: 8-Methylcinnoline as a Versatile Intermediate for the Synthesis of Novel ALK-5 Inhibitors

Abstract: The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of numerous pathologies, including cancer and fibrosis.[1] The TGF-β type I receptor, Activin receptor-like kinase 5 (ALK-5), represents a key therapeutic target due to its central role in propagating this signal.[2] This document provides a comprehensive guide for researchers on utilizing 8-methylcinnoline, a heterocyclic scaffold of significant interest, as a core intermediate in the development of potent and selective ALK-5 inhibitors. We will detail the underlying biological rationale, a representative synthetic strategy, and robust protocols for the biological evaluation of resulting compounds.

Introduction: The Therapeutic Rationale for ALK-5 Inhibition

The TGF-β superfamily of ligands orchestrates a wide array of cellular responses, from proliferation and differentiation to apoptosis and immune modulation.[1] The signaling cascade is initiated when a TGF-β ligand binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK-5.[3][4] This phosphorylation event activates the kinase domain of ALK-5, which in turn phosphorylates the primary intracellular effectors, SMAD2 and SMAD3.[5] These activated SMADs form a complex with SMAD4, translocate into the nucleus, and function as transcription factors to regulate the expression of target genes.[4][5]

In pathological contexts, particularly in advanced cancers, the TGF-β pathway often switches from a tumor-suppressive to a pro-oncogenic role, promoting tumor invasion, metastasis, and immune evasion.[1][3] Therefore, inhibiting the kinase activity of ALK-5 is a highly attractive therapeutic strategy to disrupt this aberrant signaling.[2][6] Small molecule inhibitors that competitively bind to the ATP-binding pocket of ALK-5 have shown significant promise in preclinical models and clinical trials.[2][7]

The ALK-5 Signaling Cascade and Point of Inhibition

The canonical TGF-β/ALK-5 pathway is a linear cascade that offers a clear point for therapeutic intervention. ALK-5 inhibitors are designed to prevent the initial phosphorylation event that activates the downstream signaling.

Caption: Canonical TGF-β/ALK-5 signaling pathway and the mechanism of inhibition.

Section 1: The Cinnoline Scaffold in ALK-5 Inhibitor Design

While various heterocyclic systems have been explored for ALK-5 inhibition, nitrogen-containing scaffolds like quinolines and quinoxalines have proven particularly effective.[8] The cinnoline ring system, a bioisostere of quinoline, presents an attractive and comparatively underexplored scaffold for novel inhibitor design. Its unique electronic properties and hydrogen bonding capabilities can be leveraged to achieve high potency and selectivity.

This guide focuses on 8-methylcinnoline as a strategic starting intermediate. The methyl group at the 8-position provides a key synthetic handle for further elaboration, allowing for the systematic exploration of the chemical space around the core scaffold to optimize drug-like properties.

Representative Synthetic Workflow

The following workflow outlines a plausible, multi-step synthesis of a novel ALK-5 inhibitor starting from a commercially available precursor and proceeding through the key 8-methylcinnoline intermediate. This representative strategy is based on established principles of heterocyclic chemistry and medicinal chemistry design.[9]

Caption: Representative workflow for the synthesis of a cinnoline-based ALK-5 inhibitor.

Section 2: Experimental Protocols - Synthesis

The protocols described below are representative and may require optimization based on the specific target molecule and available laboratory equipment. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2.1: Synthesis of 8-Methylcinnoline Intermediate

This protocol is adapted from the von Richter cinnoline synthesis.

Objective: To synthesize the core 8-methylcinnoline scaffold.

Materials:

-

2-Amino-3-methylacetophenone

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: Dissolve 2-amino-3-methylacetophenone (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

-

Add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. Causality Note: This step forms the critical diazonium salt intermediate. Low temperatures are essential to prevent its decomposition.

-

Cyclization: In a separate flask, prepare a solution of CuCN in water. Slowly add the cold diazonium salt solution to the CuCN solution.

-

Allow the reaction to warm to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases. Causality Note: The copper catalyst facilitates the intramolecular cyclization and extrusion of nitrogen gas to form the cinnoline ring.

-

Work-up: Cool the reaction mixture and neutralize with a saturated NaOH solution until pH > 10.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude 8-methylcinnoline.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 8-methylcinnoline.

Protocol 2.2: Synthesis of a Representative ALK-5 Inhibitor

Objective: To couple the 8-methylcinnoline core with a secondary fragment via a nucleophilic aromatic substitution reaction.

Materials:

-

8-Methylcinnoline (from Protocol 2.1)

-

Phosphorus oxychloride (POCl₃)

-

4-(Pyridin-2-yl)aniline

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Activation of C4 Position: Reflux 8-methylcinnoline (1.0 eq) in excess POCl₃ for 3-4 hours. Causality Note: This step converts the C4-hydroxyl tautomer into a highly reactive 4-chloro derivative, which is an excellent electrophile for the subsequent SNAr reaction.

-

Carefully quench the reaction by pouring it onto crushed ice. Neutralize with solid sodium bicarbonate.

-

Extract the product, 4-chloro-8-methylcinnoline, with DCM. Dry the organic layer and concentrate under reduced pressure. Use this crude intermediate directly in the next step.

-

SNAr Coupling: Dissolve the crude 4-chloro-8-methylcinnoline (1.0 eq) and 4-(pyridin-2-yl)aniline (1.2 eq) in DMF.

-

Add DIPEA (2.0 eq) as a non-nucleophilic base to scavenge the HCl generated during the reaction.

-

Heat the mixture to 100-120 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

-

Purify the final product by column chromatography or preparative HPLC to yield the target ALK-5 inhibitor.

Section 3: Experimental Protocols - Biological Evaluation

Once synthesized and characterized (via NMR, LC-MS, and HRMS), the novel compound must be evaluated for its biological activity. The following protocols provide a tiered approach, from direct target engagement to cell-based pathway analysis.

Biological Evaluation Workflow

Caption: Tiered workflow for the biological evaluation of synthesized ALK-5 inhibitors.

Protocol 3.1: In Vitro ALK-5 Kinase Inhibition Assay (LanthaScreen™)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against the isolated ALK-5 kinase domain.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium-labeled antibody detects the phosphorylation of a GFP-labeled SMAD substrate by the ALK-5 kinase. Inhibition of the kinase reduces the FRET signal.[4]

Materials:

-

Recombinant ALK-5 kinase domain

-

GFP-SMAD2 substrate

-

ATP

-

LanthaScreen™ Eu-anti-pSMAD2 antibody

-

TR-FRET dilution buffer

-

Test compound (serial dilutions) and positive control (e.g., Galunisertib)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase reaction buffer.

-

Add 2.5 µL of the test compound dilutions or control to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the ALK-5 enzyme and GFP-SMAD2 substrate to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the Eu-anti-pSMAD2 antibody solution (containing EDTA).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET enabled plate reader (ex: 340 nm, em: 495 nm and 520 nm).

-

Data Analysis: Calculate the emission ratio (520/495). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

| Compound | ALK-5 IC₅₀ (nM) [Hypothetical] | Assay Type |

| Rep. Cinnoline-Inhibitor | 25 | LanthaScreen™ Kinase Assay |

| Galunisertib (Control) | 15 | LanthaScreen™ Kinase Assay |

| Staurosporine (Non-selective) | 5 | LanthaScreen™ Kinase Assay |

Protocol 3.2: Western Blot for Inhibition of SMAD2 Phosphorylation

Objective: To confirm that the test compound inhibits ALK-5 activity within a cellular context.[5]

Materials:

-

A TGF-β responsive cell line (e.g., HaCaT keratinocytes, HepG2)

-

Complete growth medium and serum-free medium

-

Recombinant Human TGF-β1

-

Test compound

-

Lysis buffer (RIPA) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total-SMAD2, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells in 6-well plates and grow to ~80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 45 minutes. Include a non-stimulated control.

-

Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE using 20-30 µg of protein per lane.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody (e.g., anti-p-SMAD2, 1:1000) overnight at 4 °C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Strip the membrane and re-probe for total-SMAD2 and GAPDH (loading control) to confirm equal protein loading and specific inhibition of phosphorylation.

Conclusion

The development of novel ALK-5 inhibitors is a critical endeavor for advancing therapies in oncology and fibrotic diseases. The 8-methylcinnoline scaffold offers a promising and adaptable platform for this purpose. By leveraging its unique chemical properties and the synthetic handles it provides, researchers can generate diverse libraries of compounds for screening. The integrated workflow presented here, combining targeted synthesis with robust biochemical and cell-based assays, provides a clear and validated pathway from initial concept to a biologically characterized lead compound. This systematic approach is essential for the successful discovery and development of the next generation of ALK-5 targeted therapeutics.

References

- Patsnap Synapse. (2024). What are ALK5 inhibitors and how do they work?

- Rodríguez-Barbero, A., et al. (2007).

- Long, L., et al. (2009). Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension.

- Safina, A., et al. (2016). Schematic presentation of the TGF--ALK5 signaling pathway in tumor...

- K-R., Ziegler, et al. (2018). Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer. MDPI.

- ACS. (2022). ALK Inhibitors for Treating Cancer, Blood, and Kidney Diseases.

- BenchChem. (2025). Downstream Signaling Effects of ALK5 Inhibition: A Technical Guide. BenchChem.

- BenchChem. (2025).

- Peters, J.P. (2025).

- de Gramont, A., et al. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology.

- Petersen, M., et al. (2004). ALK5 inhibition in renal disease. Current Opinion in Pharmacology.

- Wang, M., et al. (2026). Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. Molecular Diversity.

- Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.

- Liu, G., et al. (2016). Design, synthesis and optimization of novel Alk5 (activin-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Tojo, M., et al. (2005). The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta. Cancer Science.

Sources

- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and optimization of novel Alk5 (activin-like kinase 5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijper.org [ijper.org]

Advanced Protocol: Site-Selective Functionalization of 8-Methylcinnoline at the C-4 Position

Part 1: Strategic Analysis & Core Directive

Executive Summary

The cinnoline scaffold (1,2-diazanaphthalene) represents a privileged structure in medicinal chemistry, offering unique hydrogen-bonding capabilities and pi-stacking geometries distinct from its quinoline and isoquinoline bioisosteres. The 8-methylcinnoline derivative is of particular interest in kinase inhibitor development, where the C-8 methyl group often occupies a hydrophobic pocket (e.g., the "gatekeeper" region), enhancing selectivity.

However, the C-4 position is the primary vector for introducing diversity to modulate solubility, potency, and pharmacokinetic (PK) profiles. This guide details two validated workflows for functionalizing the C-4 position of 8-methylcinnoline:

-

The Activation-Substitution Pathway (Indirect): Conversion to a 4-halo intermediate followed by

or Pd-catalyzed cross-coupling. -

The Direct C-H Functionalization Pathway (Direct): Minisci-type radical alkylation for rapid analog generation.

Structural & Electronic Considerations

-

Electronic Deficiency: The 1,2-diazine ring is highly electron-deficient. The C-4 position is para to N-1 and ortho to N-2, making it the most electrophilic site on the ring system.

-

The 8-Methyl Effect: Located on the benzene ring peri to N-1, the 8-methyl group exerts a steric influence that can twist N-1 coordination but leaves the C-4 position relatively accessible. Its primary role is electronic modulation (weak inductive donation) and lipophilicity enhancement.

Part 2: Experimental Workflows & Decision Logic

Pathway Selection Map

Use the following logic to select the appropriate functionalization strategy:

-

Target: C-4 Amino/Alkoxy derivatives

Route A ( -

Target: C-4 Aryl/Heteroaryl derivatives

Route B (Suzuki/Stille) -

Target: C-4 Alkyl (complex/simple)

Route C (Minisci)

Visualization: Reaction Network

The following diagram illustrates the divergent synthetic pathways starting from the core 8-methylcinnolin-4(1H)-one precursor.

Caption: Divergent functionalization of 8-methylcinnoline. Route selection depends on the desired C-4 moiety (Heteroatom vs. Carbon).

Part 3: Detailed Protocols

Protocol A: Synthesis of the Activated Core (4-Chloro-8-methylcinnoline)

Before diversity can be introduced via substitution, the C-4 hydroxyl (tautomeric with the ketone) must be converted to a leaving group.

Mechanism: Nucleophilic attack of the lactam oxygen on phosphorus, followed by chloride displacement.

Safety:

Step-by-Step Procedure:

-

Setup: Charge a dry 100 mL Round Bottom Flask (RBF) with 8-methylcinnolin-4(1H)-one (1.0 equiv, e.g., 5.0 mmol, 800 mg).

-

Reagent Addition: Add Phosphorus Oxychloride (

) (10.0 equiv, 5.0 mL) carefully. The -

Reaction: Fit with a reflux condenser and drying tube (

). Heat to 100°C for 2–3 hours.-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (polar, baseline) should disappear, replaced by a less polar spot (product).

-

-

Workup (Critical):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture onto crushed ice (50 g) with vigorous stirring. Maintain temperature <10°C to avoid hydrolysis of the product.

-

Neutralize with saturated

or

-

-

Extraction: Extract with Dichloromethane (DCM) (

mL). Dry combined organics over -

Purification: Usually not required. If dark, pass through a short silica plug eluting with 10% EtOAc/Hexane.

-

Yield Expectation: 85–95% (Off-white/yellow solid).

-

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling (C-4 Arylation)

This protocol installs aryl or heteroaryl groups at C-4.

Step-by-Step Procedure:

-

Reagents: In a microwave vial or Schlenk tube, combine:

-

4-Chloro-8-methylcinnoline (1.0 equiv, 0.5 mmol).

-

Arylboronic acid (1.5 equiv).

-

(5 mol%) or

- (2.0 equiv, 2M aqueous solution).

-

-

Solvent: Add 1,4-Dioxane (4 mL). Degas by sparging with Nitrogen for 5 mins.

-

Reaction: Seal and heat to 90°C (oil bath) or 110°C (Microwave) for 1–4 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash with brine.

-

Purification: Flash Column Chromatography (Gradient: 0

40% EtOAc in Hexanes).

Protocol C: Direct C-H Alkylation (Minisci Reaction)

This method allows for the direct attachment of alkyl groups (methyl, ethyl, isopropyl, cyclobutyl) without pre-functionalization, utilizing a radical mechanism.

Mechanism: Alkyl radical generation via oxidative decarboxylation of carboxylic acids, followed by addition to the electron-deficient C-4 position.

Step-by-Step Procedure:

-

Setup: In a reaction tube, dissolve 8-methylcinnoline (or the 4-H parent if starting from core) (0.5 mmol) in DCM/Water (1:1 biphasic mixture) or TFA/Water (if solubility is an issue).

-

Radical Source: Add the corresponding Carboxylic Acid (e.g., Pivalic acid for t-Butyl) (3.0 equiv).

-

Catalyst & Oxidant: Add

(0.2 equiv) and -

Reaction: Stir vigorously at 40–60°C for 4–12 hours.

-

Note: Evolution of

gas will be observed.

-

-

Workup: Basify with NaOH (aq) to pH 10. Extract with DCM.

-

Purification: Flash Chromatography.

-

Selectivity Note: Reaction occurs exclusively at C-4 due to the high electrophilicity at this position relative to the benzenoid ring.

-

Part 4: Data Summary & Troubleshooting

Comparative Yields & Conditions

| Reaction Type | Target Substituent | Reagents | Typical Yield | Key Challenge |

| Chlorination | -Cl (Intermediate) | 90-95% | Hydrolysis during workup. | |

| -NH-R (Amine) | Amine, iPrOH, Reflux | 80-90% | Steric bulk of amine. | |

| Suzuki | -Aryl / Heteroaryl | 60-85% | Protodeboronation of boronic acid. | |

| Minisci | -Alkyl ( | 40-65% | Polylkylation side products. |

Troubleshooting Guide

-

Problem: Low yield in Suzuki Coupling.

-

Solution: The 8-methyl group may cause slight twisting, making the oxidative addition slower. Switch to a more active catalyst system like XPhos Pd G2 or

/SPhos to facilitate the coupling at the sterically hindered (peri-interaction) environment.

-

-

Problem: Hydrolysis of 4-Chloro intermediate.

-

Solution: Ensure all glassware is bone-dry. Store the chloro-intermediate under inert gas at -20°C; it is moisture sensitive.

-

-

Problem: Minisci reaction gives mixture of mono- and di-alkylated products.

-

Solution: Control conversion by limiting the oxidant. Stop reaction at 70% conversion and recycle starting material.

-

Part 5: Mechanistic Visualization (Minisci)

The following diagram details the radical addition mechanism at C-4, highlighting the regioselectivity driven by the diazine ring's electron deficiency.

Caption: Mechanism of Ag-catalyzed decarboxylative alkylation at C-4.

References

-

Synthesis of 4-substituted cinnolines via 4-chloro intermediate

- Source: MDPI (Molecules/Organic Chemistry)

- Context: Standard protocols for converting quinolinones/cinnolinones to chloro-deriv

-

Rh(III)-catalyzed Synthesis of Cinnolines (C-H Activation)

- Source: Royal Society of Chemistry (Organic Chemistry Frontiers)

- Context: Mechanistic insights into building the cinnoline core, which often precedes C-4 functionaliz

-

C-H Functionalization of Heterocycles (Minisci Reaction)

- Source: National Institutes of Health (PMC / J. Org. Chem)

- Context: General applicability of radical alkylation to electron-deficient diazines like cinnoline.

-

Suzuki-Miyaura Coupling on Cinnolines

- Source: ACS Public

- Context: Protocols for cross-coupling on diazanaphthalene scaffolds.

Application Note: 8-Methylcinnoline Scaffold for Kinase Inhibitor Design

This Application Note is designed for medicinal chemists and structural biologists. It details the rationale, synthesis, and evaluation of the 8-Methylcinnoline scaffold—a privileged pharmacophore for developing high-selectivity kinase inhibitors.

Executive Summary: The "8-Methyl" Advantage

The cinnoline (benzo[c]pyridazine) ring system is a proven bioisostere of quinoline and quinazoline scaffolds found in FDA-approved drugs (e.g., Gefitinib, Bosutinib). While the core scaffold provides essential hinge-binding capability, the 8-methyl substitution introduces a critical structural feature: Atropisomerism-driven Selectivity .

By placing a methyl group at the C8 position (adjacent to N1), the scaffold acquires steric bulk that:

-

Restricts Conformation: Induces a non-planar twist relative to the hinge region, potentially reducing affinity for off-target kinases that require a planar ligand.

-

Desolvation Penalty: Displaces high-energy water molecules at the solvent front.

-

Metabolic Shielding: Blocks the C8 position from oxidative metabolism (a common soft spot in quinolines).

Structural Rationale & Binding Mode

The design logic relies on the interaction between the cinnoline nitrogen atoms and the kinase hinge region (typically residues like Met, Thr, or Glu).

Mechanistic Logic[1]

-

Hinge Binding: N1 and N2 act as hydrogen bond acceptors. In a typical Type I binding mode, N1 accepts a hydrogen bond from the backbone NH of the hinge residue.

-

The 8-Methyl Clash: The C8-Methyl group is positioned ortho to the N1 acceptor. This creates a steric clash with the protein backbone if the pocket is too flat. Only kinases with a flexible or recessed solvent front (e.g., certain mutants of EGFR , PI3K , or c-Met ) can accommodate this bulk.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the SAR decision tree for optimizing this scaffold.

Caption: SAR decision tree highlighting the role of C8-methylation in inducing conformational selectivity.

Protocol A: Chemical Synthesis of 8-Methylcinnoline Derivatives

Objective: Synthesize a 4-amino-8-methylcinnoline derivative suitable for kinase assay screening. Method: Modified Richter/Widman-Stoermer Cyclization followed by SNAr.

Reagents & Equipment[2]

-

Starting Material: 2-Amino-3-methylacetophenone (CAS: 17332-38-2).

-

Cyclization: Sodium nitrite (NaNO₂), Conc. HCl.

-

Activation: Phosphorus oxychloride (POCl₃).[1]

-

Coupling: 3-Chloro-4-fluoroaniline (or target-specific aniline), Isopropanol.

-

Analysis: LC-MS, 1H-NMR (400 MHz).

Step-by-Step Methodology

Step 1: Diazotization and Cyclization (The Richter/Widman-Stoermer Approach)

-

Dissolve: In a 250 mL round-bottom flask, dissolve 2-amino-3-methylacetophenone (10 mmol, 1.49 g) in 5N HCl (30 mL). Cool the solution to 0–5 °C in an ice bath.

-

Diazotize: Add a solution of NaNO₂ (12 mmol, 0.83 g) in water (5 mL) dropwise, maintaining temperature <5 °C. Stir for 30 min.

-

Cyclize: Warm the solution to room temperature (25 °C) and then heat to 60 °C for 2 hours. The diazonium intermediate intramolecularly attacks the acetyl group enol/enamine.

-

Isolate: Adjust pH to 7.0 with NaOH. The precipitate is 4-hydroxy-8-methylcinnoline (tautomer of 8-methylcinnolin-4(1H)-one). Filter, wash with water, and dry.

-

Checkpoint: Verify Mass (M+H = 161.07).

-

Step 2: Chlorination (Activation)

-

Suspend: Place the dried 4-hydroxy-8-methylcinnoline (5 mmol) in POCl₃ (10 mL).

-

Reflux: Heat to reflux (105 °C) for 3 hours. The suspension will clear as the chloride is formed.

-

Quench: Cool and slowly pour onto crushed ice/ammonia water. Extract with Ethyl Acetate (3x).

-

Purify: Flash chromatography (Hexane/EtOAc). Product: 4-chloro-8-methylcinnoline .

Step 3: SNAr Coupling (Library Generation)

-

Mix: Dissolve 4-chloro-8-methylcinnoline (1 mmol) and the selected aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 mmol) in Isopropanol (5 mL).

-

Catalyze: Add 1 drop of conc. HCl (catalytic).

-

Heat: Microwave irradiation at 120 °C for 20 min (or reflux for 4 hours).

-

Isolate: Cool. The product often precipitates as the HCl salt. Filter and wash with ether.

Synthesis Workflow Diagram

Caption: Synthetic route for generating the 4-anilino-8-methylcinnoline core.

Protocol B: Biochemical Kinase Assay (Validation)

Objective: Determine the IC50 of the synthesized 8-methylcinnoline against a target kinase (e.g., EGFR or PI3K) versus a wild-type control to assess selectivity. Method: ADP-Glo™ Kinase Assay (Promega).

Assay Setup

-

Buffer Preparation: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

-

Compound Dilution: Prepare 3-fold serial dilutions of the 8-methylcinnoline inhibitor in DMSO (Top concentration: 10 µM). Final DMSO in assay: 1%.

-

Enzyme Reaction:

-

Add 2 µL Kinase (e.g., 5 ng/well EGFR-T790M).

-

Add 1 µL Compound. Incubate 10 min at RT.

-

Add 2 µL ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)).

-

Incubate 60 min at RT.

-

-

Detection:

-

Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

-

Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Read: Measure Luminescence on a plate reader (e.g., PerkinElmer EnVision).

Data Analysis Template

Normalize data to "No Enzyme" (0% Activity) and "No Inhibitor" (100% Activity) controls. Fit curves using the Hill Equation:

| Compound ID | R1 (C8-Subst) | R2 (C4-Aniline) | IC50 (Target) | IC50 (Off-Target) | Selectivity Index |

| MC-001 | H | 3-Cl, 4-F-Ph | 12 nM | 45 nM | 3.7x |

| MC-008 | Methyl | 3-Cl, 4-F-Ph | 8 nM | 450 nM | 56x |

| MC-009 | Ethyl | 3-Cl, 4-F-Ph | >1000 nM | >1000 nM | N/A (Steric Clash) |

Note: The table above illustrates hypothetical data showing how the 8-Methyl group (MC-008) significantly improves selectivity compared to the unsubstituted analog (MC-001) by clashing with the off-target.

References

-

Cinnoline Scaffold Review: Szumilak, M., & Stanczak, A. (2019).[2] Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271.[2] Link

-

PI3K Inhibitors: Zhang, Y., et al. (2021).[3] Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271.[3] Link

-

Quinoline/Cinnoline Bioisosterism: Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link

-

Kinase Assay Methodology: Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.Link

Sources

Application Note: Scalable Synthesis Routes for Methyl-Substituted Cinnolines

Executive Summary

Methyl-substituted cinnolines (benzo[c]pyridazines) are critical pharmacophores in medicinal chemistry, serving as bioisosteres for quinolines and isoquinolines in kinase inhibitors and intercalating agents. While classical routes exist, many suffer from poor scalability due to hazardous diazonium intermediates, low regioselectivity, or difficult purification.

This guide details a process-intensified Widman-Stoermer synthesis , selected for its reliability in accessing alkyl-cinnolines. We provide optimized protocols for 4-methylcinnoline and 3-methylcinnoline , emphasizing the management of exothermic diazonium cyclization and purification without chromatography.

Route Analysis & Mechanistic Logic

The Challenge of Cinnoline Synthesis

Unlike quinolines (accessible via Friedländer or Skraup syntheses), cinnolines require the formation of a nitrogen-nitrogen (N–N) bond. The most scalable method for alkyl substitution is the Widman-Stoermer synthesis , which involves the diazotization of an ortho-alkenylaniline followed by intramolecular electrophilic attack of the diazonium species onto the alkene.

Strategic Route Selection

We prioritize the Widman-Stoermer route over the Richter or Borsche syntheses for the following reasons:

-

Regiocontrol: The position of the methyl group is strictly defined by the alkene precursor (isopropenyl vs. propenyl).

-

Atom Economy: Avoids the multi-step reduction/oxidation cycles required by the Borsche (4-hydroxy) route.

-

Scalability: The reaction proceeds at ambient or mild temperatures, minimizing thermal hazards compared to high-temp condensations.

Reaction Pathway

The synthesis hinges on the availability of the specific ortho-alkenylaniline precursor.

-

Target A: 4-Methylcinnoline

-

Precursor: 2-(Prop-1-en-2-yl)aniline (2-isopropenylaniline).

-

Source: Grignard addition (MeMgBr) to 2-aminoacetophenone followed by dehydration.

-

-

Target B: 3-Methylcinnoline

-

Precursor: 2-(Prop-1-en-1-yl)aniline (2-propenylaniline).

-

Source: Wittig reaction on 2-nitrobenzaldehyde followed by selective nitro reduction.

-

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Methylcinnoline

Scale: 100 mmol (approx. 14.4 g theoretical yield) Safety Critical: This reaction generates a diazonium salt. Maintain strict temperature control to prevent decomposition (explosion hazard) or hydrolysis (phenol formation).

Phase 1: Precursor Preparation (2-Isopropenylaniline)

Note: Commercial availability is limited; in-situ preparation is recommended.

-

Reagents:

-

2-Aminoacetophenone: 13.5 g (100 mmol)

-

Methylmagnesium bromide (3.0 M in ether): 40 mL (120 mmol)

-

Anhydrous THF: 150 mL

-

H₂SO₄ (20% aq): 50 mL

-

-

Procedure:

-

Cool THF solution of 2-aminoacetophenone to 0°C under N₂.

-

Add MeMgBr dropwise over 30 min. Exotherm control: Keep T < 10°C.

-

Stir at RT for 2 h. Quench with sat. NH₄Cl.

-

Extract with EtOAc, dry (MgSO₄), and concentrate to obtain the tertiary alcohol.

-

Dehydration: Reflux the crude alcohol in toluene (100 mL) with catalytic p-TsOH (100 mg) for 1 h using a Dean-Stark trap.

-

Wash with NaHCO₃, concentrate. Yield check: Expect >90% conversion to light yellow oil.

-

Phase 2: Widman-Stoermer Cyclization (The Scalable Step)

Materials:

-

2-Isopropenylaniline (from Phase 1): ~13.3 g (100 mmol)

-

Hydrochloric acid (concentrated, 37%): 30 mL

-

Water: 100 mL

-

Sodium Nitrite (NaNO₂): 7.6 g (110 mmol) in 20 mL H₂O

-

Sodium Acetate (solid): ~15 g (buffer)

Workflow:

-

Salt Formation: In a 500 mL 3-neck flask equipped with an internal thermometer and overhead stirrer, suspend the 2-isopropenylaniline in water (100 mL). Add concentrated HCl (30 mL) dropwise. The amine hydrochloride may precipitate; vigorous stirring is essential.

-

Diazotization: Cool the slurry to -5°C to 0°C using an ice/salt bath.

-

Critical Step: Add the NaNO₂ solution subsurface via syringe pump or dropping funnel over 45 minutes.

-

Monitoring: Temperature must not exceed +2°C. The mixture will turn clear/orange as the diazonium salt forms.

-

-

Cyclization:

-

After addition, stir at 0°C for 30 min.

-

Remove the cooling bath and allow the mixture to warm to 20–25°C (Room Temp).

-

Observation: Evolution of N₂ is minimal (intramolecular retention). The solution typically darkens.

-

Stir for 3–4 hours.

-

Buffering: Slowly add solid Sodium Acetate to adjust pH to ~4–5. This promotes the cyclization over diazonium hydrolysis.

-

-

Workup (Chromatography-Free):

-

Basify the mixture to pH 10 using 20% NaOH (cooling required).

-

Extract with Dichloromethane (DCM) (3 x 100 mL).

-

Wash combined organics with Brine (100 mL).

-

Dry over Na₂SO₄ and concentrate under reduced pressure.[1]

-

Purification: Recrystallize the crude solid from Hexane/EtOAc (9:1) or Petroleum Ether .

-

Target: 4-Methylcinnoline forms pale yellow needles (mp 73–74°C).

-

Protocol B: Synthesis of 3-Methylcinnoline

Scale: 50 mmol Mechanism: Cyclization of diazotized 2-(1-propenyl)aniline.

-

Precursor: 2-(Prop-1-en-1-yl)aniline (prepared via Wittig of 2-nitrobenzaldehyde + ethyltriphenylphosphonium bromide, then Fe/HCl reduction).

-

Reagents:

-

Precursor: 6.6 g (50 mmol)

-

H₂SO₄ (2 M): 100 mL

-

NaNO₂: 3.8 g (55 mmol) in 10 mL H₂O

-

-

Procedure:

-

Dissolve the aniline in 2 M H₂SO₄ and cool to 0°C.

-

Add NaNO₂ solution dropwise (keep T < 5°C).

-

Thermal Cyclization: Unlike the 4-methyl isomer, the 3-methyl route often requires mild heating or longer induction. Allow to warm to RT and stir for 24 h.

-

Optimization: If cyclization is slow, heat to 40°C for 1 hour after diazotization is complete and excess nitrous acid is quenched (sulfamic acid).

-

-

Isolation:

-

Neutralize with NH₄OH.

-

Extract with Et₂O.

-

Purification: 3-Methylcinnoline is an oil that solidifies upon chilling (mp 48–50°C). Purify by vacuum distillation or conversion to the hydrochloride salt (precipitate from Et₂O/HCl).

-

Process Safety & Troubleshooting

Diazonium Safety in Scale-Up

For scales >100g, batch accumulation of diazonium salts is a thermal hazard.

-

Recommendation: Use a Continuous Flow Reactor for the diazotization step.

-

Stream A: Amine + HCl.

-

Stream B: NaNO₂ (aq).

-

Reactor: Coiled tube at 0°C, residence time 2–5 min.

-

Output: Feed directly into a stirred warming tank for cyclization.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Phenol Formation | Hydrolysis of diazonium salt. | Keep T < 5°C during diazotization. Ensure pH is not too acidic during cyclization (use NaOAc buffer). |

| Evolution of Gas (N₂) | Decomposition of diazonium. | Reaction temp too high. Check cooling capacity. |

| Oily/Tarred Product | Polymerization of alkene precursor. | Distill/recrystallize precursor immediately before use. Add radical inhibitor (BHT) during precursor storage. |

| Incomplete Cyclization | Steric hindrance or electronic deactivation. | Allow longer reaction time at RT (up to 48h). Do not heat above 50°C. |

Structural Visualization

Reaction Scheme & Logic Flow

The following diagram illustrates the Widman-Stoermer pathway and the critical decision points for 3- vs 4-methyl substitution.

Caption: Decision tree for selecting precursors to target specific methyl-cinnoline isomers via the Widman-Stoermer route.

References

-

Widman-Stoermer Synthesis Overview

-

Protocol for 4-Methylcinnoline

-

Modern Flow Chemistry Applications (Diazotization Safety)

- Baumann, M., et al. (2020).

-

General Cinnoline Properties & Bioactivity

- Tonk, R. K., et al. (2020). Therapeutic Potential of Cinnoline Core: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 20.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Widman-Stoermer Synthesis [drugfuture.com]

- 3. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Benzodiazines [quimicaorganica.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Cinnoline - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: 8-Methylcinnoline Functionalization

Current Status: Operational Topic: Regioselectivity of N-Alkylation in 8-Methylcinnoline Ticket ID: #CINN-8ME-ALK-001 Assigned Specialist: Senior Application Scientist[1][2]

Introduction: The "Peri-Effect" Directive

Welcome to the technical support hub for 8-methylcinnoline functionalization. If you are attempting to alkylate 8-methylcinnoline, you are likely encountering a specific regiochemical constraint known as the Peri-Effect .[1][2]

Unlike unsubstituted cinnoline, which can yield mixtures of N1 and N2 isomers depending on conditions, 8-methylcinnoline exhibits near-exclusive N2-selectivity during direct alkylation.[1][2] The methyl group at the C8 position creates a steric blockade that effectively shields the N1 nitrogen, rendering it kinetically inaccessible to most electrophiles.

This guide provides the protocols to successfully synthesize N2-alkylated salts, methods to validate your product, and troubleshooting steps for common pitfalls.

Module 1: The Regioselectivity Matrix

Understanding the forces at play is critical for experimental design. The table below summarizes the electronic and steric factors dictating the reaction outcome.

| Factor | N1 Position | N2 Position | Outcome |

| Steric Environment | High Hindrance (Blocked). The C8-Methyl group occupies the peri space, physically obstructing the trajectory of incoming electrophiles.[1][2] | Open. No adjacent substituents to hinder nucleophilic attack.[2] | N2 Favored |

| Electronic Density | High electron density, but nucleophilicity is nullified by sterics.[2][3] | High electron density with accessible lone pair.[2] | N2 Favored |

| Thermodynamics | Formation of N1-salt introduces severe steric strain between N1-R and C8-Me.[1][2] | Formation of N2-salt relieves steric tension relative to N1.[1][2] | N2 Favored |

Visualizing the Mechanism